molecular formula C12H17NO2 B13520526 2-ethyl-N-(2-hydroxyphenyl)butanamide

2-ethyl-N-(2-hydroxyphenyl)butanamide

Cat. No.: B13520526
M. Wt: 207.27 g/mol
InChI Key: ZHIXKMXOQAKAKN-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-hydroxyphenyl)butanamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide typically involves the reaction of 2-hydroxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 2-hydroxyaniline and the acyl chloride group of 2-ethylbutanoyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-(2-hydroxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-hydroxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(2-hydroxyphenyl)butanamide is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14/h5-9,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

ZHIXKMXOQAKAKN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

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